molecular formula C14H22O2 B14354853 Ethyl 4-methyl-8-methylidenedeca-4,9-dienoate CAS No. 92984-19-5

Ethyl 4-methyl-8-methylidenedeca-4,9-dienoate

Cat. No.: B14354853
CAS No.: 92984-19-5
M. Wt: 222.32 g/mol
InChI Key: TWVNJMBQJHCRMU-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-8-methylidenedeca-4,9-dienoate is an organic compound with the molecular formula C13H20O2. It is a colorless liquid known for its unique chemical structure, which includes both methyl and methylene groups. This compound is used in various applications, including flavors and fragrances, due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-methyl-8-methylidenedeca-4,9-dienoate can be synthesized through several methods. One common approach involves the Fe-catalyzed cross-coupling of ethyl-5-chloropenta-2,4-dienoate with n-pentylmagnesium bromide . This method is advantageous due to the low cost and high catalytic-reaction rates of iron salts.

Industrial Production Methods: Industrial production of this compound often involves the use of readily available starting materials and efficient catalytic processes. The one-pot oxidation of (2Z)-3-chloroprop-2-en-1-ol followed by Wittig olefination is a notable method . This strategy avoids the preparation and isolation of labile intermediates, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-methyl-8-methylidenedeca-4,9-dienoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Esters and amides.

Scientific Research Applications

Ethyl 4-methyl-8-methylidenedeca-4,9-dienoate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of flavors and fragrances due to its fruity aroma.

Mechanism of Action

The mechanism of action of Ethyl 4-methyl-8-methylidenedeca-4,9-dienoate involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors and enzymes, thereby modulating their activity. The pathways involved include signal transduction and metabolic processes, which contribute to its biological effects .

Comparison with Similar Compounds

Uniqueness: Ethyl 4-methyl-8-methylidenedeca-4,9-dienoate is unique due to its specific arrangement of methyl and methylene groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications, particularly in the flavor and fragrance industry.

Properties

CAS No.

92984-19-5

Molecular Formula

C14H22O2

Molecular Weight

222.32 g/mol

IUPAC Name

ethyl 4-methyl-8-methylidenedeca-4,9-dienoate

InChI

InChI=1S/C14H22O2/c1-5-12(3)8-7-9-13(4)10-11-14(15)16-6-2/h5,9H,1,3,6-8,10-11H2,2,4H3

InChI Key

TWVNJMBQJHCRMU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC(=CCCC(=C)C=C)C

Origin of Product

United States

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